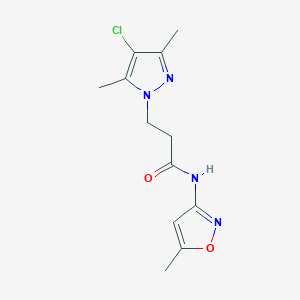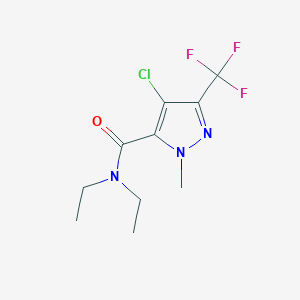![molecular formula C21H28F3N3O B4337830 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide](/img/structure/B4337830.png)
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide
Overview
Description
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide is an intriguing compound that combines features of a pyrazole ring and an adamantane moiety. The unique structural elements grant it potential for diverse applications across various scientific fields. This compound's chemistry revolves around the trifluoromethyl group and the cyclopropyl substitution on the pyrazole ring, rendering it a topic of interest for researchers in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide typically involves multi-step organic synthesis. A plausible route begins with the synthesis of the pyrazole intermediate:
Cyclization of an appropriate hydrazine with a cyclopropyl ketone leads to the formation of the pyrazole ring.
Introduction of the trifluoromethyl group can be achieved through nucleophilic substitution or via a Grignard reagent, forming the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core.
Subsequently, this intermediate undergoes a coupling reaction with a 1-adamantanecarboxylic acid derivative:
The propyl spacer is introduced through a nucleophilic substitution reaction.
Amidation between the 1-adamantanecarboxylic acid and the substituted pyrazole completes the synthesis.
Industrial Production Methods
Industrial production of this compound could rely on the optimization of synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous manufacturing might be employed to scale up the process, reducing reaction times and improving safety. Catalysis and environmentally benign solvents can also be integral to the production method, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or cerium(IV) ammonium nitrate, leading to modifications primarily on the adamantane or the pyrazole ring.
Reduction: Reduction reactions involving hydrogenation could alter the cyclopropyl or trifluoromethyl groups, using catalysts like palladium on carbon.
Substitution: Both electrophilic and nucleophilic substitutions are feasible, allowing for further functionalization of the pyrazole ring or the adamantane moiety.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, cerium(IV) ammonium nitrate.
Reducing agents: Palladium on carbon, hydrogen gas.
Substituting agents: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines and alcohols.
Major Products
Reactions involving this compound typically yield products with modifications at the pyrazole or adamantane sites, depending on the nature of the reaction.
Scientific Research Applications
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s structural features make it an ideal candidate for studying ligand-receptor interactions and enzyme inhibition.
Medicine: The combination of pyrazole and adamantane groups endows the compound with antiviral and anti-inflammatory properties, making it a potential therapeutic agent.
Industry: Used in the synthesis of agrochemicals and specialty chemicals, the compound plays a role in improving product efficacy and safety.
Mechanism of Action
The mechanism by which N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide exerts its effects is multifaceted:
Molecular Targets: It interacts with enzymes and receptors, modifying their activity by binding to specific active sites.
Pathways: The compound can modulate signaling pathways by influencing key molecules, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide include:
1-Adamantanecarboxylic acid derivatives
Pyrazole-based ligands
Trifluoromethyl-substituted heterocycles
Uniqueness
The uniqueness of this compound lies in the combination of its structural components:
The cyclopropyl and trifluoromethyl groups on the pyrazole ring confer distinctive physicochemical properties.
The adamantane moiety enhances the compound’s stability and bioavailability.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O/c22-21(23,24)18-9-17(16-2-3-16)27(26-18)5-1-4-25-19(28)20-10-13-6-14(11-20)8-15(7-13)12-20/h9,13-16H,1-8,10-12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVQIFYZXYXSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B4337756.png)

![4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4337775.png)

![4-chloro-3,5-dimethyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-pyrazole](/img/structure/B4337789.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337797.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4337803.png)
![4-BROMO-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337813.png)
![2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4337814.png)
![4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337818.png)
![2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE](/img/structure/B4337823.png)
![4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4337834.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B4337836.png)
